molecular formula C20H19N3OS B2394899 N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide CAS No. 1808542-88-2

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide

Cat. No.: B2394899
CAS No.: 1808542-88-2
M. Wt: 349.45
InChI Key: IFKLYHJLZOMYTN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide: is a complex organic compound that features a cyanocyclobutyl group attached to a phenothiazine moiety through a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide typically involves multiple steps:

    Formation of the cyanocyclobutyl group:

    Synthesis of the phenothiazine moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.

    Coupling of the cyanocyclobutyl group with phenothiazine: This step involves the formation of a propanamide linker, which can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the phenothiazine moiety.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)acetamide
  • N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)butanamide
  • N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)pentanamide

Uniqueness

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is unique due to its specific combination of a cyanocyclobutyl group and a phenothiazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKLYHJLZOMYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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